1-Naphthyl isothiocyanate
1-Naphthyl isothiocyanate
Alpha-naphthylisothiocyanate appears as odorless white needles or powder. Tasteless. (NTP, 1992)
1-naphthyl isothiocyanate is an isothiocyanate. It has a role as an insecticide. It derives from a hydride of a naphthalene.
A tool for the study of liver damage which causes bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically, with changes in hepatocyte function. It may cause skin and kidney damage.
1-naphthyl isothiocyanate is an isothiocyanate. It has a role as an insecticide. It derives from a hydride of a naphthalene.
A tool for the study of liver damage which causes bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically, with changes in hepatocyte function. It may cause skin and kidney damage.
Brand Name:
Vulcanchem
CAS No.:
551-06-4
VCID:
VC21206034
InChI:
InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
SMILES:
C1=CC=C2C(=C1)C=CC=C2N=C=S
Molecular Formula:
C11H7NS
Molecular Weight:
185.25 g/mol
1-Naphthyl isothiocyanate
CAS No.: 551-06-4
Cat. No.: VC21206034
Molecular Formula: C11H7NS
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-naphthylisothiocyanate appears as odorless white needles or powder. Tasteless. (NTP, 1992) 1-naphthyl isothiocyanate is an isothiocyanate. It has a role as an insecticide. It derives from a hydride of a naphthalene. A tool for the study of liver damage which causes bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically, with changes in hepatocyte function. It may cause skin and kidney damage. |
|---|---|
| CAS No. | 551-06-4 |
| Molecular Formula | C11H7NS |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | 1-isothiocyanatonaphthalene |
| Standard InChI | InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H |
| Standard InChI Key | JBDOSUUXMYMWQH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2N=C=S |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=C=S |
| Melting Point | 136 °F (NTP, 1992) |
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